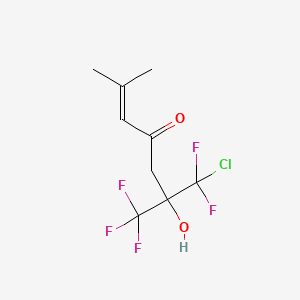
7-Chloro-7,7-difluoro-6-hydroxy-2-methyl-6-trifluoromethyl-2-hepten-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-7,7-difluoro-6-hydroxy-2-methyl-6-trifluoromethyl-2-hepten-4-one is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups. This compound is notable for its unique structure, which includes chloro, difluoro, hydroxy, methyl, and trifluoromethyl groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 7-Chloro-7,7-difluoro-6-hydroxy-2-methyl-6-trifluoromethyl-2-hepten-4-one involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to introduce the chloro, difluoro, and trifluoromethyl groups. Industrial production methods often involve the use of catalysts and specific reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
7-Chloro-7,7-difluoro-6-hydroxy-2-methyl-6-trifluoromethyl-2-hepten-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to convert the hydroxy group to a carbonyl group.
Reduction: Reducing agents can be used to convert the carbonyl group back to a hydroxy group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions .
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Chloro-7,7-difluoro-6-hydroxy-2-methyl-6-trifluoromethyl-2-hepten-4-one involves its interaction with specific molecular targets. The presence of halogen atoms and functional groups allows it to participate in various chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar compounds include those with halogen and hydroxy groups, such as:
- 7-Chloro-6-hydroxy-2-methyl-6-trifluoromethyl-2-hepten-4-one
- 7,7-Difluoro-6-hydroxy-2-methyl-6-trifluoromethyl-2-hepten-4-one
- 7-Chloro-7,7-difluoro-6-hydroxy-2-methyl-2-hepten-4-one
Compared to these compounds, 7-Chloro-7,7-difluoro-6-hydroxy-2-methyl-6-trifluoromethyl-2-hepten-4-one is unique due to the combination of chloro, difluoro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
34844-12-7 |
|---|---|
Molecular Formula |
C9H10ClF5O2 |
Molecular Weight |
280.62 g/mol |
IUPAC Name |
6-[chloro(difluoro)methyl]-7,7,7-trifluoro-6-hydroxy-2-methylhept-2-en-4-one |
InChI |
InChI=1S/C9H10ClF5O2/c1-5(2)3-6(16)4-7(17,8(10,11)12)9(13,14)15/h3,17H,4H2,1-2H3 |
InChI Key |
FHDHACRWSOLHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC(C(F)(F)F)(C(F)(F)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



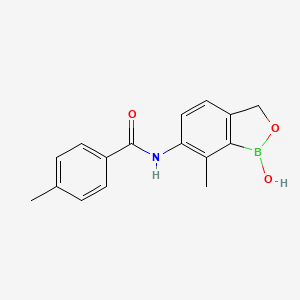
![3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine](/img/structure/B13999227.png)
![ethyl 3-[(1,3-dioxoisoindol-2-yl)methyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B13999228.png)
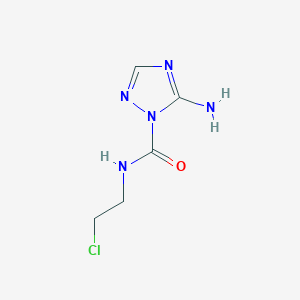
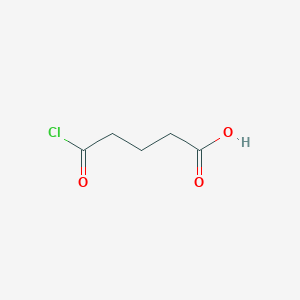
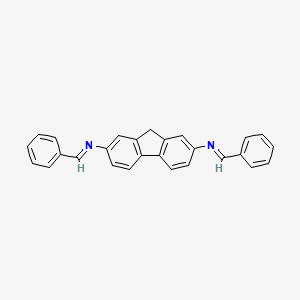
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide](/img/structure/B13999253.png)
![1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B13999269.png)
![N-methyl-4-[4-(methylamino)-3-nitrophenyl]sulfonyl-2-nitroaniline](/img/structure/B13999274.png)
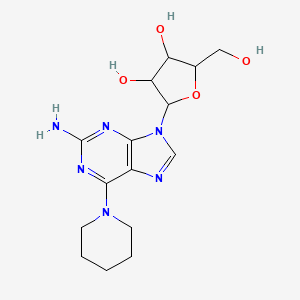
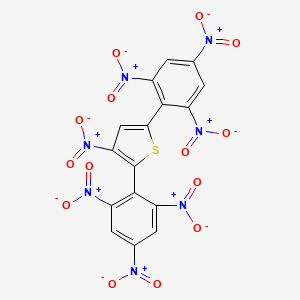
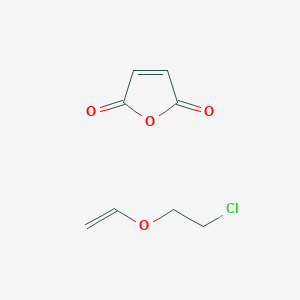
![n,n-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine](/img/structure/B13999303.png)
